2-Chloro-4-methylbenzaldehyde

Catalog No.
S1901793
CAS No.
50817-80-6
M.F
C8H7ClO
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methylbenzaldehyde

CAS Number

50817-80-6

Product Name

2-Chloro-4-methylbenzaldehyde

IUPAC Name

2-chloro-4-methylbenzaldehyde

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C8H7ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3

InChI Key

OSPMNRDGMUPWNO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C=O)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C=O)Cl

Organic Synthesis:

  • Precursor for Functionalized Aromatics: The presence of the chlorine and methyl groups on the aromatic ring makes 2-Chloro-4-methylbenzaldehyde a valuable intermediate for synthesizing other functionalized aromatic compounds. These synthesized compounds can find use in various applications like pharmaceuticals, dyes, and polymers.Source: )

Medicinal Chemistry:

  • Scaffold for Drug Discovery: The aromatic ring and the aldehyde functional group can serve as a scaffold for designing and developing new drugs. By modifying the chlorine and methyl groups, scientists can potentially create molecules targeting specific biological processes. Source:

Material Science:

  • Optoelectronic Materials: The aromatic structure with electron-donating (methyl) and withdrawing (chlorine) substituents can influence the optoelectronic properties of 2-Chloro-4-methylbenzaldehyde. This might be useful in developing new materials for applications like organic light-emitting diodes (OLEDs) or solar cells. Source

2-Chloro-4-methylbenzaldehyde, with the chemical formula C8H7ClOC_8H_7ClO and CAS number 50817-80-6, is an aromatic compound characterized by a chlorobenzene ring substituted with a methyl group and an aldehyde functional group. This compound is notable for its distinct structural features, which include a chlorine atom at the second position and a methyl group at the fourth position on the benzene ring. Its molecular weight is approximately 154.59 g/mol, and it exhibits various physical properties such as high gastrointestinal absorption and moderate skin permeability .

Currently, there is no specific information available regarding the mechanism of action of 2-Chloro-4-methylbenzaldehyde in biological systems.

  • Toxicity: Data on the specific toxicity of 2-Chloro-4-methylbenzaldehyde is limited. However, as a general precaution, aromatic aldehydes can be irritating to the skin, eyes, and respiratory system.
  • Flammability: The compound is likely combustible.
  • Reactivity: Can react with strong oxidizing agents.
Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or other nitrogen-containing compounds.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are fundamental in organic synthesis and can lead to various derivatives useful in pharmaceuticals and agrochemicals.

The biological activity of 2-Chloro-4-methylbenzaldehyde has been explored in several studies. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism . Additionally, its derivatives have shown antimicrobial properties, making it relevant in medicinal chemistry.

Several methods exist for synthesizing 2-Chloro-4-methylbenzaldehyde:

  • Chlorination of p-Tolualdehyde: This method involves chlorinating p-tolualdehyde using chlorine gas or a chlorinating agent under controlled conditions.
  • Formylation of 2-Chloro-4-methylphenol: This reaction typically employs formylating agents such as paraformaldehyde in the presence of acids or bases to introduce the aldehyde group.
  • Bromination followed by formylation: Starting from 2-bromo-4-methylbenzene, subsequent formylation can yield the desired aldehyde .

2-Chloro-4-methylbenzaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its ability to form diverse derivatives.
  • Agricultural Chemicals: Its derivatives may be utilized in agrochemicals for pest control.
  • Flavoring Agents: The compound's aromatic properties make it suitable for use in flavoring and fragrance formulations.

Studies have shown that 2-Chloro-4-methylbenzaldehyde interacts with biological systems primarily through enzyme inhibition. Its role as an inhibitor of cytochrome P450 enzymes suggests potential implications for drug interactions and metabolism . Further research is needed to fully elucidate its pharmacokinetics and toxicological profile.

Several compounds exhibit structural similarities to 2-Chloro-4-methylbenzaldehyde. Here is a comparison highlighting their unique features:

Compound NameCAS NumberNotable Features
2-Chloro-4-methylaniline12007Amino group instead of aldehyde
4-Chloro-2-methylbenzaldehyde40137-29-9Chlorine at different position
3-Chloro-4-methylbenzaldehyde104-88-1Different substitution pattern
2-Bromo-4-methylbenzaldehyde824-54-4Bromine instead of chlorine
2-Chloro-5-methylbenzaldehyde101349-71-7Different position of methyl substitution

Each of these compounds shares a common aromatic framework but differs in functional groups or substitution patterns, which significantly influence their chemical behavior and biological activity.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Chloro-4-methylbenzaldehyde

Dates

Modify: 2023-08-16

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